molecular formula C13H13NO B3251675 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene CAS No. 210827-31-9

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No.: B3251675
CAS No.: 210827-31-9
M. Wt: 199.25 g/mol
InChI Key: UYBZBDIWTYRSAW-UHFFFAOYSA-N
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Description

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is a chemical compound with the molecular formula C13H13NO It is characterized by the presence of an isocyanate group attached to a hexahydro-s-indacene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene can be synthesized from 1,2,3,5,6,7-hexahydro-s-indacen-4-amine through a reaction with phosgene . The reaction typically involves the following steps:

    Starting Material: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

    Reagent: Phosgene.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Catalysts may be used to enhance the reaction rates and selectivity.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic groups, leading to the formation of stable products such as ureas and carbamates . This reactivity is exploited in various applications, including the synthesis of polymers and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-8-14-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZBDIWTYRSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210827-31-9
Record name 1,2,3,5,6,7-Hexahydro-4-isocyanato-s-indacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.77 g (0.01 mole) of 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine IX (Vejdelek et al. Coll. Czech Chem. Comm. 42: 3094 (1977) and 1.11 g (0.011 mole) of triethylamine in 25 mL of tetrahydrofuran was added 5.7 mL (0.011 mole) of a 1.93 M solution of phosgene in toluene. The reaction was stirred at room temperature for 15 min and at 70° C. for 15 min. The solvents were evaporated in vacuo. The residue was dissolved in hexane and purified on a plug of silica gel eluting with 10% CH2Cl2/hexane to give 1.79 g of non-labeled X (90%); mp 40-41° C. TLC:Hex/CH2Cl2::2/1 single-spot material Rƒ 0.70.1H-NMR (300 MHz CDCl3) δ: (2.13, t, 4H), (2.85, m, 8H), (6.93, s, 1H).
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1.77 g
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1.11 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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